REACTION_CXSMILES
|
[CH:1]([O:4][C:5](=[O:8])[CH2:6]Cl)([CH3:3])[CH3:2].[OH-:9].[Na+]>C(O)(C)C>[CH:1]([O:4][C:5](=[O:8])[CH2:6][C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[O:9])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
546 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(CCl)=O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining a pH of 7.0
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(CC(=O)OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 615 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |